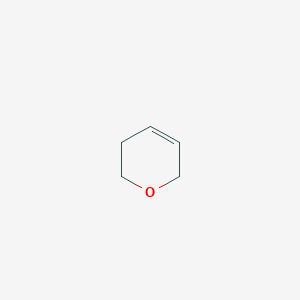

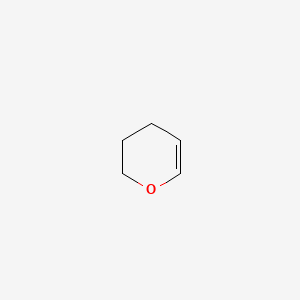

3,6-Dihydro-2H-pyran

Beschreibung

Eigenschaften

IUPAC Name |

3,6-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-4-6-5-3-1/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGSKSNNEORSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953679 | |

| Record name | 3,6-Dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3174-74-1 | |

| Record name | 3,6-Dihydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3174-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, 3,6-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003174741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dihydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 3,6-Dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical and reactive properties of 3,6-Dihydro-2H-pyran, a heterocyclic enol ether of significant interest in synthetic organic chemistry. This document details its structural and spectroscopic data, reactivity profile, and a representative synthetic protocol. For comparative purposes, data for its common isomer, 3,4-Dihydro-2H-pyran, is also included.

Core Physicochemical Properties

3,6-Dihydro-2H-pyran is a cyclic ether with an endocyclic enol ether moiety. Its fundamental properties are summarized below.

Table 1: General and Physicochemical Properties of Dihydropyrans

| Property | 3,6-Dihydro-2H-pyran | 3,4-Dihydro-2H-pyran |

| Molecular Formula | C₅H₈O[1] | C₅H₈O[2] |

| Molecular Weight | 84.12 g/mol [1] | 84.12 g/mol [2] |

| CAS Number | 3174-74-1[1] | 110-87-2[3] |

| Appearance | Colorless Liquid (Predicted) | Clear, colorless liquid with an ethereal odor[2] |

| Density | Data not available | 0.922 g/mL at 25 °C[3] |

| Boiling Point | Data not available | 86 °C[3] |

| Melting Point | Data not available | -70 °C[3] |

| Refractive Index (n₂₀/D) | Data not available | 1.440[3] |

| Solubility | Soluble in common organic solvents (predicted) | Soluble in ethanol, ether, and acetone; limited solubility in water (7.7 g/L). |

Spectroscopic and Spectrometric Analysis

The structural elucidation of 3,6-Dihydro-2H-pyran is dependent on standard spectroscopic techniques. The following is an analysis based on publicly available spectral data.[1]

Table 2: ¹H NMR Spectral Data of 3,6-Dihydro-2H-pyran (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.8 - 6.0 | Multiplet | 1H | Olefinic Proton (H-4) |

| ~ 5.6 - 5.8 | Multiplet | 1H | Olefinic Proton (H-3) |

| ~ 4.1 - 4.3 | Multiplet | 2H | Methylene Protons adjacent to Oxygen (H-2) |

| ~ 3.7 - 3.9 | Multiplet | 2H | Methylene Protons adjacent to Oxygen (H-6) |

| ~ 2.1 - 2.3 | Multiplet | 2H | Allylic Methylene Protons (H-5) |

Table 3: ¹³C NMR Spectral Data of 3,6-Dihydro-2H-pyran

| Chemical Shift (δ, ppm) | Assignment |

| 128.4 | Olefinic Carbon (C-4) |

| 125.1 | Olefinic Carbon (C-3) |

| 66.8 | Methylene Carbon adjacent to Oxygen (C-2) |

| 65.2 | Methylene Carbon adjacent to Oxygen (C-6) |

| 25.7 | Allylic Methylene Carbon (C-5) |

| Source: Based on spectral data from SpectraBase.[4] |

Table 4: Infrared (IR) Spectroscopy Peak Assignments for 3,6-Dihydro-2H-pyran

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3050 | Medium | C-H Stretch | =C-H (Olefinic) |

| 2950 - 2850 | Strong | C-H Stretch | -C-H (Aliphatic) |

| ~ 1650 | Medium | C=C Stretch | Alkene |

| ~ 1240 | Strong | C-O-C Asymmetric Stretch | Ether |

| ~ 1050 | Strong | C-O Stretch | Ether |

| Source: Analysis based on general IR correlation tables and the spectrum available on PubChem.[1][5] |

Table 5: Mass Spectrometry (MS) Fragmentation Analysis of 3,6-Dihydro-2H-pyran

| m/z | Proposed Fragment | Notes |

| 84 | [C₅H₈O]⁺• | Molecular Ion (M⁺•) |

| 83 | [M - H]⁺ | Loss of a hydrogen radical. |

| 55 | [C₃H₃O]⁺ | Resulting from retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene-like structures. |

| 54 | [C₄H₆]⁺• | Loss of formaldehyde (B43269) (CH₂O) from the molecular ion. |

| 43 | [C₂H₃O]⁺ | Common fragment in oxygen-containing compounds. |

| Source: Interpretation based on the GC-MS data available on PubChem and general fragmentation principles.[1][6] |

Reactivity and Reaction Mechanisms

As a cyclic enol ether, the reactivity of 3,6-Dihydro-2H-pyran is dominated by the electron-rich double bond.

Electrophilic Addition

The double bond is susceptible to attack by electrophiles. For instance, in the presence of an acid catalyst, the π-electrons of the double bond can protonate, leading to a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then readily attacked by nucleophiles. The acid-catalyzed hydrolysis to form 5-hydroxypentanal (B1214607) is a classic example of this reactivity.

Caption: Acid-catalyzed hydrolysis of 3,6-Dihydro-2H-pyran.

Cycloaddition Reactions

3,6-Dihydro-2H-pyran can participate as a dienophile in Diels-Alder reactions, although it is less reactive than its isomer, 3,4-Dihydro-2H-pyran, in inverse-electron-demand Diels-Alder reactions. It can also undergo other cycloaddition reactions, making it a useful building block for the synthesis of complex heterocyclic systems.

Synthesis and Experimental Protocols

While numerous methods exist for the synthesis of substituted dihydropyrans, Ring-Closing Metathesis (RCM) of a diene ether is a common and powerful strategy for the formation of the unsubstituted dihydropyran ring system.[7][8][9][10]

Representative Synthesis via Ring-Closing Metathesis (RCM)

This protocol outlines a general procedure for the synthesis of 3,6-Dihydro-2H-pyran from a suitable acyclic diene ether precursor, such as O-allyl-but-3-en-1-ol.

Experimental Protocol:

-

Precursor Synthesis: The diene ether precursor, O-allyl-but-3-en-1-ol, can be synthesized via the Williamson ether synthesis from 3-buten-1-ol (B139374) and allyl bromide in the presence of a base like sodium hydride in an anhydrous solvent such as THF.

-

Ring-Closing Metathesis:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the diene ether precursor in a degassed, anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene (B28343) to a concentration of approximately 0.01-0.1 M.

-

Add a Grubbs-type catalyst (e.g., Grubbs' 1st or 2nd generation catalyst, 1-5 mol%).

-

The reaction mixture is typically stirred at room temperature to 40 °C and monitored by TLC or GC-MS for the consumption of the starting material.

-

Upon completion, the reaction is quenched by the addition of a phosphine (B1218219) scavenger (e.g., triphenylphosphine) or ethyl vinyl ether to deactivate the catalyst.

-

The solvent is removed under reduced pressure.

-

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel, typically using a mixture of ethyl acetate (B1210297) and hexanes as the eluent, to afford pure 3,6-Dihydro-2H-pyran.

Caption: General workflow for the synthesis of 3,6-Dihydro-2H-pyran via RCM.

Safety and Handling

3,6-Dihydro-2H-pyran is classified as a flammable liquid and an irritant.[1]

-

Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area.

This guide is intended for use by trained professionals and should be supplemented with a thorough review of the relevant safety data sheets (SDS) before handling this chemical.

References

- 1. 3,6-Dihydro-2H-pyran | C5H8O | CID 520540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dihydro-2H-pyran | 110-87-2 [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. benchchem.com [benchchem.com]

- 7. Diastereoselective ring-closing metathesis in the synthesis of dihydropyrans | Semantic Scholar [semanticscholar.org]

- 8. BJOC - Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans [beilstein-journals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3,6-Dihydro-2H-pyran: IUPAC Nomenclature and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, and key physicochemical properties of 3,6-dihydro-2H-pyran. The information is curated for professionals in research, science, and drug development who require a detailed understanding of this heterocyclic compound.

IUPAC Nomenclature and Chemical Identity

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 3,6-dihydro-2H-pyran .

-

"Pyran" indicates a six-membered heterocyclic ring containing one oxygen atom.

-

"2H-" specifies the position of the "indicated hydrogen," a saturated carbon atom (CH2) at position 2 of the ring, which is necessary to define the location of the double bond.

-

"3,6-dihydro" signifies the presence of a double bond between carbons 4 and 5, with the carbons at positions 3 and 6 being saturated.

The compound is also known by other names such as 5,6-dihydro-2H-pyran. Its unique chemical identifiers are crucial for database searches and regulatory purposes.

Chemical Structure and Conformation

3,6-Dihydro-2H-pyran is a cyclic ether with the molecular formula C₅H₈O.[1] The molecule consists of a six-membered ring containing five carbon atoms, one oxygen atom, and a single endocyclic double bond.

Microwave spectroscopy studies have revealed that the pyran ring of 3,6-dihydro-2H-pyran is not planar but adopts a twisted ring skeleton conformation .[2] In this conformation, the oxygen atom and the C2 carbon atom are on opposite sides of the plane formed by the other four carbon atoms (C3, C4, C5, and C6).[2] The valence angles within the ring are reported to be very similar to those found in analogous open-chain molecules.[2]

Below is a two-dimensional representation of the chemical structure with the IUPAC numbering scheme.

References

In-Depth Technical Guide to 3,6-Dihydro-2H-pyran

CAS Number: 3174-74-1

This technical guide provides a comprehensive overview of 3,6-Dihydro-2H-pyran, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and its application in medicinal chemistry, particularly as a scaffold in the development of mTOR inhibitors.

Physicochemical and Spectroscopic Data

Key physical and chemical properties of 3,6-Dihydro-2H-pyran are summarized below, providing essential data for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of 3,6-Dihydro-2H-pyran

| Property | Value | Reference |

| CAS Number | 3174-74-1 | [1] |

| Molecular Formula | C₅H₈O | [1] |

| Molecular Weight | 84.12 g/mol | [1] |

| IUPAC Name | 3,6-dihydro-2H-pyran | [1] |

| Boiling Point | 92-93 °C | |

| Density | 0.943 g/cm³ (at 28.5 °C) | |

| Flash Point | -15 °C (4 °F) | [2] |

| Appearance | Colorless to light yellow clear liquid | |

| SMILES | C1COCC=C1 | [1] |

| InChI | InChI=1S/C5H8O/c1-2-4-6-5-3-1/h1-2H,3-5H2 | [1] |

Spectroscopic data is fundamental for the identification and structural elucidation of 3,6-Dihydro-2H-pyran. The following tables present its characteristic ¹H and ¹³C NMR spectral data.

Table 2: ¹H NMR Spectroscopic Data for 3,6-Dihydro-2H-pyran

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.85 - 5.75 | m | - | H-4, H-5 |

| 4.15 - 4.10 | m | - | H-2 |

| 3.75 - 3.70 | t | 5.4 | H-6 |

| 2.15 - 2.10 | m | - | H-3 |

Solvent: CDCl₃

Table 3: ¹³C NMR Spectroscopic Data for 3,6-Dihydro-2H-pyran

| Chemical Shift (δ) ppm | Assignment |

| 127.1 | C-4 |

| 125.0 | C-5 |

| 65.8 | C-2 |

| 65.2 | C-6 |

| 25.4 | C-3 |

Solvent: CDCl₃[1]

Synthesis Protocols

The synthesis of 3,6-Dihydro-2H-pyran and its derivatives can be achieved through various synthetic routes. Two prominent methods, Olefin Metathesis and [3+2+1] Annulation, are detailed below.

Experimental Protocol 1: Synthesis via Ring-Closing Olefin Metathesis

Ring-closing metathesis (RCM) is a powerful method for the formation of cyclic olefins and has been applied to the synthesis of dihydropyran scaffolds.[3] The general strategy involves the cyclization of a diene precursor catalyzed by a ruthenium-based catalyst.

Materials:

-

Acyclic diene precursor (e.g., a derivative of pent-4-en-1-ol with a vinyl ether moiety)

-

Grubbs' Catalyst® (e.g., Grubbs' first or second generation catalyst)

-

Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or toluene)

-

Inert gas atmosphere (e.g., argon or nitrogen)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the acyclic diene precursor in the chosen solvent.

-

Add the Grubbs' catalyst (typically 1-5 mol%) to the solution.

-

The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the substrate and the catalyst used.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched by the addition of a phosphine (B1218219) scavenger (e.g., triphenylphosphine) or by exposure to air to deactivate the catalyst.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 3,6-dihydro-2H-pyran derivative.

Experimental Protocol 2: Synthesis via [3+2+1] Annulation

A [3+2+1] annulation strategy offers a convergent approach to the synthesis of 3,6-dihydro-2H-pyrans from readily available starting materials.[4] This method involves the reaction of a three-atom component, a two-atom component, and a one-atom component in a single pot.

Materials:

-

2-Arylpropylene (tri-atom donor)

-

Aldehyde (heteroatom provider)

-

Dimethyl sulfoxide (B87167) (DMSO, one-carbon donor and solvent)

-

Potassium persulfate (K₂S₂O₈, promoter)

-

Inert gas atmosphere (e.g., nitrogen)

Procedure:

-

To a reaction vessel, add the 2-arylpropylene, the aldehyde, and DMSO.

-

Add potassium persulfate to the mixture.

-

The reaction is carried out under a nitrogen atmosphere at an elevated temperature (e.g., 140 °C) for a specified time (e.g., 24 hours).[4]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is then worked up by extraction with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the 3,6-dihydro-2H-pyran derivative.

Role in Drug Development: mTOR Inhibition

3,6-Dihydro-2H-pyran has emerged as a valuable scaffold in medicinal chemistry, particularly as a bioisosteric replacement for the morpholine (B109124) group in the design of mammalian target of rapamycin (B549165) (mTOR) inhibitors.[5] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer.[6][7][8][9][10]

mTOR Signaling Pathway

The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTORC1 and mTORC2. These complexes integrate various upstream signals, such as growth factors, nutrients, and cellular energy status, to regulate downstream cellular processes.

Caption: The mTOR signaling pathway.

Experimental Workflow: mTOR Inhibition Assay

The following workflow outlines a typical in vitro kinase assay to evaluate the inhibitory activity of a 3,6-Dihydro-2H-pyran-containing compound against mTOR.

Caption: Experimental workflow for an mTOR inhibition assay.

Experimental Protocol 3: In Vitro mTOR Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound containing the 3,6-dihydro-2H-pyran moiety against mTOR kinase.

Materials:

-

Recombinant human mTOR enzyme

-

Kinase assay buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT, and BSA)

-

ATP

-

Substrate (e.g., recombinant 4E-BP1 or a synthetic peptide)

-

Test compound (3,6-dihydro-2H-pyran derivative) dissolved in DMSO

-

Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay kit)

-

384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in kinase assay buffer.

-

Enzyme Preparation: Dilute the mTOR enzyme to the desired concentration in kinase assay buffer.

-

Assay Setup:

-

Add the diluted mTOR enzyme to the wells of the assay plate.

-

Add the serially diluted test compound to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

-

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well. The final ATP concentration should be at or near its Kₘ for mTOR.

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30 °C or room temperature) for a specific duration (e.g., 60 minutes).

-

Reaction Termination and Signal Detection:

-

Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically depletes the remaining ATP and generates a luminescent signal proportional to the amount of ATP consumed.

-

Incubate for a short period to allow the luminescent signal to stabilize.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background signal (negative control) from all data points.

-

Normalize the data to the positive control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

This in-depth guide provides a solid foundation for researchers and drug development professionals working with 3,6-Dihydro-2H-pyran. The provided data and protocols are intended to facilitate its synthesis, characterization, and application in the discovery of novel therapeutics.

References

- 1. 3,6-Dihydro-2H-pyran | C5H8O | CID 520540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,6-dihydro-2H-pyran-3-one | C5H6O2 | CID 4672596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part II | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mTOR - Wikipedia [en.wikipedia.org]

- 9. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

Synthesis of 3,6-Dihydro-2H-pyran from simple precursors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,6-dihydro-2H-pyran, a valuable heterocyclic scaffold in medicinal chemistry and organic synthesis, from simple, readily available precursors. The guide explores three primary synthetic strategies: the Hetero-Diels-Alder reaction, the acid-catalyzed dehydration of 1,5-pentanediol (B104693), and ring-closing metathesis (RCM). Each method is presented with detailed experimental protocols, a comparative analysis of quantitative data, and visualizations of the reaction pathways to aid in comprehension and practical application.

Hetero-Diels-Alder Reaction

The Hetero-Diels-Alder (HDA) reaction is a powerful and atom-economical method for the construction of six-membered heterocycles. In the context of 3,6-dihydro-2H-pyran synthesis, this [4+2] cycloaddition typically involves the reaction of a diene with a dienophile containing a heteroatom, in this case, oxygen. A common approach utilizes the reaction between an activated diene and an aldehyde.

Reaction Pathway

The reaction proceeds via a concerted pericyclic mechanism, where the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile interact to form the dihydropyran ring.

Caption: Hetero-Diels-Alder reaction pathway for 3,6-dihydro-2H-pyran synthesis.

Experimental Protocol

Synthesis of 3,6-Dihydro-2H-pyran via Hetero-Diels-Alder Reaction of Butadiene and Formaldehyde:

-

Materials: 1,3-Butadiene (B125203) (liquefied), Paraformaldehyde, Hydroquinone (inhibitor), Boron trifluoride etherate (BF₃·OEt₂) or Zinc chloride (ZnCl₂), Dichloromethane (B109758) (CH₂Cl₂), Anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Procedure:

-

A high-pressure reaction vessel is charged with paraformaldehyde (1.0 eq), a catalytic amount of hydroquinone, and anhydrous dichloromethane.

-

The vessel is cooled to -78 °C, and liquefied 1,3-butadiene (1.2 eq) is added.

-

A Lewis acid catalyst, such as boron trifluoride etherate (0.1 eq) or zinc chloride (0.1 eq), is added dropwise.

-

The reaction vessel is sealed and allowed to warm to room temperature, followed by heating to 80-100 °C for 12-24 hours.

-

After cooling, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield 3,6-dihydro-2H-pyran.

-

Acid-Catalyzed Dehydration of 1,5-Pentanediol

The intramolecular cyclization and dehydration of 1,5-pentanediol provides a direct route to 3,6-dihydro-2H-pyran. This reaction is typically catalyzed by a strong acid.

Reaction Pathway

The reaction is initiated by the protonation of one of the hydroxyl groups, which then acts as a leaving group. The subsequent intramolecular nucleophilic attack by the second hydroxyl group forms a cyclic oxonium ion, which then eliminates a proton to yield the dihydropyran.

Caption: Acid-catalyzed dehydration pathway of 1,5-pentanediol.

Experimental Protocol

Synthesis of 3,6-Dihydro-2H-pyran via Acid-Catalyzed Dehydration of 1,5-Pentanediol:

-

Materials: 1,5-Pentanediol, Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH), Toluene (B28343), Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

A flask equipped with a Dean-Stark apparatus is charged with 1,5-pentanediol (1.0 eq) and toluene.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid (0.05 eq) or p-toluenesulfonic acid (0.05 eq), is added.

-

The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.

-

The reaction is monitored by gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled and neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation, and the resulting crude product is purified by fractional distillation to afford 3,6-dihydro-2H-pyran.

-

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a versatile and powerful tool for the formation of cyclic olefins. The synthesis of 3,6-dihydro-2H-pyran via RCM typically involves the cyclization of a diene substrate, such as diallyl ether, using a ruthenium-based catalyst.

Reaction Pathway

The catalytic cycle involves the formation of a metallacyclobutane intermediate from the diene and the ruthenium carbene catalyst. This intermediate then undergoes a retro-[2+2] cycloaddition to release an olefin byproduct (e.g., ethene) and regenerate the catalyst, which continues the cycle.

Caption: Experimental workflow for the RCM synthesis of 3,6-dihydro-2H-pyran.

Experimental Protocol

Synthesis of 3,6-Dihydro-2H-pyran via Ring-Closing Metathesis of Diallyl Ether:

-

Materials: Diallyl ether, Grubbs' catalyst (1st or 2nd generation), Dichloromethane (CH₂Cl₂) or Toluene, Ethyl vinyl ether (quenching agent).

-

Procedure:

-

In a glovebox or under an inert atmosphere, a solution of diallyl ether (1.0 eq) in anhydrous, degassed dichloromethane or toluene is prepared.

-

A catalytic amount of Grubbs' catalyst (e.g., 1-5 mol%) is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40 °C) and monitored by GC or TLC. The reaction is driven by the release of volatile ethene.

-

Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to remove the ruthenium catalyst residues and any byproducts, affording pure 3,6-dihydro-2H-pyran.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthetic routes to 3,6-dihydro-2H-pyran. Note that yields and reaction conditions can vary depending on the specific reagents, catalysts, and scale of the reaction.

| Parameter | Hetero-Diels-Alder Reaction | Acid-Catalyzed Dehydration | Ring-Closing Metathesis |

| Precursors | Butadiene, Formaldehyde | 1,5-Pentanediol | Diallyl Ether |

| Catalyst | Lewis Acid (e.g., BF₃·OEt₂, ZnCl₂) | Strong Acid (e.g., H₂SO₄, p-TsOH) | Grubbs' Catalyst |

| Solvent | Dichloromethane | Toluene | Dichloromethane, Toluene |

| Temperature (°C) | 80 - 100 | 110 - 120 (Reflux) | 25 - 40 |

| Reaction Time (h) | 12 - 24 | 4 - 8 | 2 - 12 |

| Typical Yield (%) | 40 - 60 | 50 - 70 | 70 - 90 |

| Key Advantages | Atom economical, uses simple precursors. | Inexpensive starting material and catalyst. | High yield, mild conditions, functional group tolerance. |

| Key Disadvantages | Requires high pressure, moderate yields. | High temperatures, potential for side reactions. | Expensive catalyst, requires inert atmosphere. |

Conclusion

The synthesis of 3,6-dihydro-2H-pyran can be effectively achieved through several distinct methodologies, each with its own set of advantages and limitations. The Hetero-Diels-Alder reaction offers an atom-economical route from very simple starting materials but may require specialized high-pressure equipment. The acid-catalyzed dehydration of 1,5-pentanediol is a cost-effective method, though it may be accompanied by lower yields and the potential for side reactions. Ring-closing metathesis stands out for its high yields and mild reaction conditions, making it a preferred method in many modern synthetic applications, despite the higher cost of the ruthenium catalyst. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost considerations, and available equipment.

A Technical Guide to the Retrosynthetic Analysis of 3,6-Dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the retrosynthetic analysis of 3,6-dihydro-2H-pyran, a key heterocyclic motif present in numerous natural products and pharmacologically active compounds. This document outlines the primary disconnection strategies, presents detailed experimental protocols for key synthetic transformations, and includes quantitative data to aid in the selection of appropriate synthetic routes.

Retrosynthetic Analysis of 3,6-Dihydro-2H-pyran

The retrosynthetic analysis of 3,6-dihydro-2H-pyran reveals several robust synthetic strategies. The primary disconnections are based on well-established chemical reactions, including the Hetero-Diels-Alder reaction, Ring-Closing Metathesis (RCM), and the Prins cyclization. Each of these approaches offers a unique pathway from readily available starting materials.

A logical workflow for the retrosynthetic analysis can be visualized as follows:

Key Synthetic Strategies and Experimental Protocols

This section details the experimental protocols for the primary synthetic routes to 3,6-dihydro-2H-pyran.

Hetero-Diels-Alder Reaction

The Hetero-Diels-Alder reaction is a powerful method for the construction of the dihydropyran ring, involving the [4+2] cycloaddition of a conjugated diene with a carbonyl compound. Lewis acid catalysis is often employed to enhance reactivity and control stereoselectivity.[1][2]

Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction [1][3]

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, a chiral N,N'-dioxide ligand (0.5 mol%) and Mg(OTf)₂ (0.5 mol%) are stirred in toluene (B28343) at room temperature for 1 hour.[3]

-

Reaction Setup: The catalyst solution is cooled to -20 °C. 3,4-dihydro-2H-pyran-2-carboxaldehyde (1.0 eq) is added to the catalyst solution.[3]

-

Cycloaddition: Danishefsky's diene (1.2 eq) is slowly added to the reaction mixture. The reaction is stirred at -20 °C and monitored by TLC.[3]

-

Quenching and Workup: Upon completion (typically within 2 hours), the reaction is quenched with a few drops of trifluoroacetic acid.[3] The mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield the desired dihydropyranone.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a versatile and widely used method for the synthesis of cyclic olefins, including 3,6-dihydro-2H-pyran.[4][5] This reaction typically employs ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts, to cyclize an acyclic diene precursor.[6][7]

Experimental Protocol: RCM Synthesis of a Dihydropyran Derivative [6]

-

Solvent Preparation: Anhydrous dichloromethane (B109758) is degassed and then percolated with ethene for several minutes.[6]

-

Reaction Setup: To a solution of the oxaenediyne precursor (1 equivalent) in the prepared dichloromethane, a solution of Grubbs' 1st generation catalyst (0.05 equivalents) in dichloromethane is added.[6]

-

Reaction: The mixture is stirred under an ethene atmosphere at 25 °C for 24 hours.[6]

-

Workup: The reaction mixture is filtered through a short pad of silica, which is then washed with dichloromethane. The combined organic solution is carefully evaporated.[6]

-

Purification: If necessary, the crude product is purified by column chromatography.[6]

Quantitative Data Summary

The choice of synthetic route can be influenced by factors such as catalyst loading, reaction conditions, and achievable yields. The following table summarizes NMR yields for the RCM of various oxaenediynes using different ruthenium catalysts.[6]

| Entry | Substrate (R group) | Catalyst | Atmosphere | Yield (%) |

| 1 | H | G-I | Ethene | 98 |

| 2 | H | G-II | Argon | 35 |

| 3 | H | HG-II | Argon | 45 |

| 4 | Me | G-I | Ethene | >99 |

| 5 | Me | G-II | Argon | 60 |

| 6 | Me | HG-II | Argon | 72 |

| 7 | Pr | G-I | Ethene | >99 |

| 8 | Pr | G-II | Argon | 85 |

| 9 | Pr | HG-II | Argon | 93 |

G-I: Grubbs' 1st Generation Catalyst, G-II: Grubbs' 2nd Generation Catalyst, HG-II: Hoveyda-Grubbs' 2nd Generation Catalyst.

Conclusion

The retrosynthetic analysis of 3,6-dihydro-2H-pyran highlights several effective synthetic strategies, with the Hetero-Diels-Alder reaction and Ring-Closing Metathesis being particularly prominent. The choice between these methods will depend on the desired substitution pattern, stereochemical requirements, and the availability of starting materials and catalysts. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the efficient construction of this important heterocyclic scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. [PDF] Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part II | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans [beilstein-journals.org]

- 7. Ring Closing Metathesis [organic-chemistry.org]

An In-depth Technical Guide to the Electrophilic Addition Reactions of 3,6-Dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms between 3,6-dihydro-2H-pyran and a range of common electrophiles. As a cyclic enol ether, 3,6-dihydro-2H-pyran possesses an electron-rich double bond, making it highly susceptible to electrophilic attack and a versatile building block for the synthesis of substituted tetrahydropyran (B127337) rings—a common scaffold in pharmaceuticals and natural products. This document details the mechanistic pathways, predictable stereochemical and regiochemical outcomes, quantitative data from representative systems, and detailed experimental protocols for key transformations.

Core Mechanistic Principles: The Enol Ether Effect

The reactivity of 3,6-dihydro-2H-pyran is dominated by the nature of its enol ether functionality. The lone pairs on the oxygen atom participate in resonance with the π-system of the double bond, significantly increasing its electron density. This makes the double bond highly nucleophilic compared to a simple alkene.

Electrophilic attack preferentially occurs at the C-4 position, which places the resulting positive charge on the C-5 carbon. This carbocation is not a simple secondary carbocation; it is a resonance-stabilized oxocarbenium ion, where the positive charge is delocalized onto the adjacent oxygen atom. This intermediate is significantly more stable than a typical carbocation, which dictates the regioselectivity of the additions.

Reaction Mechanisms with Common Electrophiles

The following sections detail the step-by-step mechanisms for the addition of various electrophiles to 3,6-dihydro-2H-pyran.

Hydrohalogenation (Addition of H-X)

Hydrohalogenation proceeds via a two-step mechanism. The initial protonation of the double bond at the C-4 position follows Markovnikov's rule, driven by the formation of the stable, resonance-stabilized oxocarbenium ion at C-5. Subsequent attack by the halide anion (X⁻) can occur from either the top or bottom face of the planar intermediate, typically leading to a mixture of stereoisomers.

Figure 1: Mechanism of Hydrohalogenation.

Halogenation (Addition of X₂)

The addition of halogens like Br₂ or Cl₂ proceeds through a cyclic halonium ion intermediate. The alkene attacks the halogen, displacing a halide ion and forming a three-membered ring. The nucleophilic halide ion then attacks one of the carbons of the halonium ion from the opposite face (backside attack). Due to the influence of the ring oxygen, the attack is regioselective at the C-5 position, leading to an overall anti-addition of the two halogen atoms.

Figure 2: Mechanism of Halogenation.

Halohydrin Formation (Addition of X₂ in H₂O)

When halogenation is performed in a nucleophilic solvent like water, the solvent can intercept the cyclic halonium ion intermediate. Water, being the solvent, is present in a much higher concentration than the halide ion. It attacks the more electrophilic carbon of the halonium ion (C-5), leading to a trans (anti) arrangement of the halogen and the hydroxyl group. This reaction is both regioselective (OH at C-5, X at C-4) and stereoselective.

Figure 3: Mechanism of Halohydrin Formation.

Oxymercuration-Demercuration

This two-step sequence achieves a Markovnikov addition of water across the double bond without the risk of carbocation rearrangements. The alkene attacks mercuric acetate, forming a cyclic mercurinium ion. Water then attacks the more substituted carbon (C-5), followed by demercuration with sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom. The initial oxymercuration step is an anti-addition, but the subsequent radical-based demercuration step scrambles the stereocenter at C-4.

Figure 4: Oxymercuration-Demercuration Pathway.

Hydroboration-Oxidation

This two-step process results in the anti-Markovnikov, syn-addition of water across the double bond. Borane (BH₃) adds to the double bond in a concerted step where the boron (the electrophile) adds to the less sterically hindered and more electron-rich carbon (C-4), and the hydride adds to C-5. This occurs from the same face of the double bond (syn-addition). Subsequent oxidation with hydrogen peroxide in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.

Figure 5: Hydroboration-Oxidation Pathway.

Quantitative Data Summary

Direct quantitative data for electrophilic additions to the parent 3,6-dihydro-2H-pyran is sparse in readily available literature. The following table summarizes the expected outcomes and typical yields based on the established reactivity of enol ethers and data from analogous systems.

| Reaction | Electrophile / Reagents | Major Product(s) | Regioselectivity | Stereoselectivity | Typical Yield (Analogous Systems) |

| Hydrohalogenation | HBr or HCl | 4-Halotetrahydropyran | Markovnikov (Halogen at C-4) | Low to None (Mixture of stereoisomers) | Good to High (>80%) |

| Halogenation | Br₂ in CCl₄ or CH₂Cl₂ | trans-4,5-Dihalotetrahydropyran | N/A | anti-addition | High (>90%) |

| Halohydrin Formation | Br₂ in H₂O | trans-4-Bromo-tetrahydropyran-5-ol | Markovnikov-type (OH at C-5) | anti-addition | Good to High (>75%) |

| Oxymercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | Tetrahydropyran-4-ol | Markovnikov (OH at C-4) | Low to None (Mixture of stereoisomers) | High (>90%) |

| Hydroboration | 1. BH₃•THF2. H₂O₂, NaOH | cis-Tetrahydropyran-3-ol | anti-Markovnikov (OH at C-5) | syn-addition | Good to High (>85%) |

Note: Yields are representative and can vary significantly based on specific reaction conditions and the exact substrate used.

Experimental Protocols

The following sections provide detailed methodologies for the key electrophilic additions to 3,6-dihydro-2H-pyran. These are representative protocols adapted from standard organic chemistry procedures for enol ethers and related compounds.

Figure 6: General Experimental Workflow.

Protocol: Bromination of 3,6-Dihydro-2H-pyran

This protocol is adapted from the procedure for a similar dihydropyranone substrate.

-

Reaction Setup: A three-necked, round-bottomed flask is equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. The apparatus is flame-dried and maintained under a nitrogen atmosphere.

-

Charging Flask: The flask is charged with 3,6-dihydro-2H-pyran (1.0 eq) and anhydrous dichloromethane (B109758) (CH₂Cl₂). The solution is cooled to 0 °C using an ice bath.

-

Electrophile Addition: A solution of bromine (1.05 eq) in CH₂Cl₂ is added dropwise via the addition funnel over a period of 1-2 hours. The reaction is exothermic and the temperature should be maintained at or below 5 °C. The disappearance of the bromine color indicates consumption.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or GC-MS to confirm the consumption of the starting material.

-

Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to neutralize any excess bromine. The mixture is transferred to a separatory funnel.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with CH₂Cl₂. The combined organic layers are washed with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product, trans-4,5-dibromotetrahydropyran, is purified by flash column chromatography on silica (B1680970) gel or by vacuum distillation.

Protocol: Hydroboration-Oxidation of 3,6-Dihydro-2H-pyran

-

Reaction Setup: A flame-dried, two-necked round-bottom flask is equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. The system is maintained under a positive pressure of nitrogen.

-

Hydroboration: Anhydrous tetrahydrofuran (B95107) (THF) is added to the flask, followed by 3,6-dihydro-2H-pyran (1.0 eq). The solution is cooled to 0 °C. A solution of borane-THF complex (BH₃•THF, ~0.4 eq of 1.0 M solution in THF) is added dropwise via syringe. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

Oxidation: The flask is cooled again to 0 °C. Aqueous sodium hydroxide (B78521) (e.g., 3 M NaOH, 3 eq) is added slowly, followed by the very careful, dropwise addition of 30% hydrogen peroxide (H₂O₂, 3 eq) to maintain the temperature below 25 °C.

-

Reaction Completion: The mixture is stirred at room temperature for an additional 1-2 hours after the peroxide addition is complete.

-

Workup: The reaction mixture is partitioned between water and diethyl ether. The layers are separated, and the aqueous layer is extracted three times with diethyl ether.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product, primarily cis-tetrahydropyran-3-ol, is purified by flash column chromatography on silica gel.

An In-depth Technical Guide to the Thermal Decomposition Mechanism of 3,6-Dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of 3,6-dihydro-2H-pyran, a process of significant interest in organic chemistry and reaction kinetics. The document details the underlying mechanism, presents key kinetic and thermodynamic data, outlines experimental methodologies for its study, and includes visualizations to aid in the understanding of the reaction pathways and experimental workflows.

Core Reaction Mechanism

The thermal decomposition of 3,6-dihydro-2H-pyran proceeds through a concerted, unimolecular retro-Diels-Alder reaction. This electrocyclic reaction involves the simultaneous breaking of the C2-C3 and O1-C6 bonds within the pyran ring, leading to the formation of formaldehyde (B43269) and 1,3-butadiene (B125203) as the sole products.[1][2] The reaction is characterized by a six-membered cyclic transition state.[3][4][5]

Computational studies, utilizing density functional theory (DFT) at the PBE0/6-311+G(d,p) level, have corroborated this concerted mechanism.[3][5] These studies indicate that the transition state possesses some polar character.[1][2] The electron movement within the ring facilitates the simultaneous bond cleavage and formation, resulting in a highly synchronous process.[3]

Effect of Substituents

The introduction of methyl substituents on the 3,6-dihydro-2H-pyran ring has been shown to influence the rate of thermal decomposition. Computational studies have revealed that methyl groups at positions 2, 4, and 6 decrease the activation free energy of the reaction.[3] This stabilizing effect is attributed to a decrease in the electron density of certain carbon atoms within the pyran ring of the transition state.[3] The most significant stabilizing effect is observed with substitution at the 2 and 6 positions.[3]

Quantitative Data

The kinetics of the thermal decomposition of 3,6-dihydro-2H-pyran have been investigated through both experimental and computational methods. The following tables summarize the key quantitative data obtained from these studies.

Experimental Kinetic Data

The gas-phase thermal decomposition of 3,6-dihydro-2H-pyran was studied in the temperature range of 329–374 °C.[1][2] The reaction was found to be a homogeneous, strictly first-order process.[1][2]

| Parameter | Value | Reference |

| Temperature Range | 329–374 °C | [1][2] |

| Arrhenius Equation | log k/s⁻¹ = 14.31 ± 0.14 – (208.1 ± 1.7) kJ mol⁻¹ / (RT ln10) | [1] |

| Activation Energy (Ea) | 208.1 ± 1.7 kJ mol⁻¹ | [1] |

| Pre-exponential Factor (A) | 10¹⁴.³¹ s⁻¹ | [1] |

Computational Kinetic and Thermodynamic Data

Computational studies have provided further insight into the energetics of the decomposition of 3,6-dihydro-2H-pyran (DHP) and its methylated derivatives at 600 K.[3]

| Compound | ΔG≠ (kJ·mol⁻¹) | ΔH≠ (kJ·mol⁻¹) | ΔS≠ (J·mol⁻¹·K⁻¹) | Ea (kJ·mol⁻¹) | A (s⁻¹) |

| 3,6-dihydro-2H-pyran (DHP) | 196 | 195 | -1.5 | 208 | 2.0 x 10¹⁴ |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | 189 | -1.7 | 202 | 1.8 x 10¹⁴ |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | 182 | -1.8 | 195 | 1.7 x 10¹⁴ |

Experimental Protocols

The following sections outline the methodologies for the synthesis of the starting material and a typical experimental setup for studying its gas-phase thermal decomposition.

Synthesis of 3,6-Dihydro-2H-pyran

A common synthetic route to 3,6-dihydro-2H-pyran involves the following steps:[2]

-

Bromination: A mixture of paraformaldehyde and but-3-en-1-ol is saturated with dry hydrogen bromide (HBr). The resulting mixture is then poured onto ice and water to yield 4-bromotetrahydropyran (B1281988).

-

Dehydrobromination: The crude 4-bromotetrahydropyran is treated with potassium hydroxide (B78521) (KOH) in ethylene (B1197577) glycol.

-

Purification: The desired 3,6-dihydro-2H-pyran is obtained by distillation from the reaction mixture. Further purification can be achieved by preparative gas-liquid chromatography (g.l.c.) using a stationary phase such as bis-2-methoxyethyl adipate. The purified product should be dried over molecular sieves. The purity can be confirmed by analytical g.l.c.

Gas-Phase Kinetic Study

The thermal decomposition of 3,6-dihydro-2H-pyran is typically studied in a static gas-phase pyrolysis system. A generalized protocol is as follows:

-

Apparatus: A static pyrolysis apparatus is used, consisting of a temperature-controlled reaction vessel (e.g., a quartz reactor) housed in a furnace. The vessel is connected to a vacuum line, a pressure measurement device (e.g., a pressure transducer), and an inlet for the reactant. To minimize adsorption, the gas handling system should be maintained at an elevated temperature (e.g., 70-80 °C).[2]

-

Procedure:

-

The reaction vessel is evacuated to a high vacuum.

-

A known pressure of 3,6-dihydro-2H-pyran vapor is introduced into the heated reaction vessel. The initial pressure is typically in the range of 2 to 10 Torr.[2]

-

The reaction is allowed to proceed for a specific time, during which the total pressure in the vessel may be monitored.

-

The reaction is quenched by expanding the contents of the reaction vessel into a collection trap cooled with liquid nitrogen.

-

-

Product Analysis:

-

The collected products are warmed and analyzed by gas chromatography (GC).

-

A suitable GC column for separating the reactant and products (formaldehyde and 1,3-butadiene) is employed.

-

The identity of the products is confirmed by comparing their retention times with those of authentic samples and by techniques such as gas chromatography-mass spectrometry (GC-MS).

-

Quantitative analysis is performed by integrating the peak areas from the GC chromatogram and using appropriate calibration factors.

-

-

Data Analysis:

-

The rate constants (k) are determined by monitoring the disappearance of the reactant or the appearance of the products over time. For a first-order reaction, a plot of ln(P₀/P) versus time will be linear, where P₀ is the initial pressure of the reactant and P is the pressure at time t.

-

The Arrhenius parameters (activation energy and pre-exponential factor) are determined by measuring the rate constants at different temperatures and plotting ln(k) versus 1/T.

-

Visualizations

The following diagrams illustrate the core reaction mechanism and a typical experimental workflow for studying the thermal decomposition of 3,6-dihydro-2H-pyran.

Figure 1: Reaction mechanism for the thermal decomposition of 3,6-dihydro-2H-pyran.

Figure 2: A generalized experimental workflow for studying gas-phase pyrolysis.

References

Spectroscopic Profile of 3,6-Dihydro-2H-pyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,6-dihydro-2H-pyran, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following sections present the available spectroscopic data for 3,6-dihydro-2H-pyran. It is important to note that while the existence of this data is confirmed in several chemical databases, direct public access to the primary spectra can be limited. The data presented here is a compilation from available sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 3,6-dihydro-2H-pyran, both ¹H and ¹³C NMR data are crucial for confirming its structural integrity.

¹H NMR Data

-

Protons on the double bond (vinylic protons).

-

Protons on the carbon adjacent to the oxygen (allylic and ethereal protons).

-

Protons on the other sp³ hybridized carbons.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Publicly accessible databases indicate the availability of ¹³C NMR data for 3,6-dihydro-2H-pyran.[1][2]

| Carbon Atom | Chemical Shift (δ) ppm |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

Note: Specific chemical shift values from experimental data are not publicly available. The table is provided as a template for data presentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,6-dihydro-2H-pyran is expected to show characteristic absorptions for the C-O-C ether linkage, the C=C double bond, and C-H bonds. Databases confirm the existence of an FTIR spectrum for this compound, typically acquired from a neat sample using a capillary cell.[1][2]

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (sp²) stretch | Data not available |

| C-H (sp³) stretch | Data not available |

| C=C stretch | Data not available |

| C-O-C stretch | Data not available |

Note: Specific absorption frequencies from experimental data are not publicly available. The table is provided as a template for data presentation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,6-dihydro-2H-pyran, GC-MS data is available.[1][2] The mass spectrum would show the molecular ion peak (M⁺) and various fragment ions.

| m/z | Proposed Fragment |

| 84 | [C₅H₈O]⁺ (Molecular Ion) |

| Data not available | Data not available |

| Data not available | Data not available |

Note: A detailed fragmentation pattern with m/z values and relative abundances from experimental data is not publicly available. The table is provided as a template for data presentation.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 3,6-dihydro-2H-pyran for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

-

Temperature: 298 K.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-150 ppm).

Infrared (IR) Spectroscopy (ATR-FTIR)

Sample Preparation and Analysis:

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.

-

Place a small drop of neat 3,6-dihydro-2H-pyran directly onto the center of the ATR crystal.

-

Acquire the spectrum over a range of approximately 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of 3,6-dihydro-2H-pyran in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 3,6-dihydro-2H-pyran.

References

In-depth Technical Guide: Computational Studies on the Conformation of 3,6-Dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dihydro-2H-pyran is a six-membered heterocyclic compound that serves as a crucial structural motif in a wide array of natural products and pharmacologically active molecules. Its conformational flexibility is a key determinant of its chemical reactivity and biological activity. A thorough understanding of the conformational landscape, including the relative stabilities of its conformers and the energy barriers to their interconversion, is paramount for applications in structure-based drug design and the prediction of physicochemical properties. This technical guide provides a comprehensive overview of the computational and experimental methodologies used to elucidate the conformational preferences of 3,6-dihydro-2H-pyran, summarizing key quantitative data and outlining detailed experimental protocols.

Conformational Landscape of 3,6-Dihydro-2H-pyran

The presence of a carbon-carbon double bond in the 3,6-dihydro-2H-pyran ring reduces the number of possible conformers compared to its saturated analog, tetrahydropyran. The primary conformations are variations of the half-chair (twisted) and sofa (bent) forms. Computational studies, corroborated by experimental data, have been instrumental in defining the potential energy surface of this molecule.

Key Conformers

-

Half-Chair (Twisted) Conformation: This is generally considered the most stable conformation for 3,6-dihydro-2H-pyran. In this arrangement, the ring is twisted, minimizing torsional strain. Microwave spectroscopy studies have provided evidence supporting a twisted ring skeleton as the ground-state conformation.

-

Sofa (Bent) Conformation: In the sofa conformation, five of the ring atoms are coplanar, while one is out of the plane. This conformation is typically a higher-energy transition state or saddle point on the potential energy surface for the interconversion between twisted forms.

Computational Methodologies

Theoretical calculations, primarily employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the potential energy surface of 3,6-dihydro-2H-pyran. These methods provide valuable insights into the relative stabilities of conformers, the energy barriers separating them, and their geometric parameters.

Density Functional Theory (DFT) Studies

A recent computational study on the thermal decomposition of 3,6-dihydro-2H-pyran utilized the PBE0 functional with the 6-311+G(d,p) basis set, as implemented in the Gaussian suite of programs. While this study focused on reactivity, the initial geometry optimization provides a validated computational approach for studying the ground-state conformation.

A Generalized Computational Workflow

A typical computational workflow for the conformational analysis of 3,6-dihydro-2H-pyran is as follows:

-

Initial Structure Generation: Generation of various possible starting conformations (half-chair, sofa, etc.).

-

Geometry Optimization: Optimization of the geometry of each conformer using a selected DFT functional and basis set (e.g., B3LYP/6-31G* or PBE0/6-311+G(d,p)).

-

Frequency Calculations: Performance of frequency calculations on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Transition State Search: Identification of transition state structures for the interconversion between conformers using methods like synchronous transit-guided quasi-Newton (STQN).

-

Energy Profile Construction: Calculation of the relative energies of the conformers and transition states to construct a potential energy profile for the conformational interconversion.

Quantitative Data

The following tables summarize the key quantitative data obtained from computational and experimental studies on the conformation of 3,6-dihydro-2H-pyran and related molecules.

| Conformer/Transition State | Calculated Relative Energy (kJ/mol) | Method | Reference |

| Bent (Boat) Conformation | 37.2 to 45.6 | Far-infrared and Raman Spectroscopy | --INVALID-LINK-- |

| Planar Ring | 41.8 to 49.4 (Barrier to Planarity) | Far-infrared and Raman Spectroscopy | --INVALID-LINK-- |

Experimental Protocols

Experimental techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are indispensable for validating computational findings and providing data on the conformational dynamics in different phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the major conformer in solution and analyze its dynamics.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of 3,6-dihydro-2H-pyran in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

-

Key experiments include 1D ¹H, ¹³C{¹H}, and 2D experiments such as COSY, HSQC, and HMBC for complete signal assignment.

-

Variable-temperature NMR studies can be performed to investigate the coalescence of signals and determine the energy barriers for conformational interconversion.

-

-

Data Analysis:

-

The conformation can be inferred from the magnitude of the proton-proton coupling constants (³JHH).

-

For a half-chair conformation, specific coupling constants will be observed, which can be compared to values predicted by the Karplus equation for the dihedral angles obtained from computational models.

-

Vibrational Spectroscopy (Far-Infrared and Raman)

Objective: To probe the low-frequency ring-puckering and ring-twisting vibrations that correspond to the conformational motions.

Methodology:

-

Sample Preparation:

-

For Far-Infrared spectroscopy, a gas-phase sample is typically used in a long-path-length gas cell.

-

For Raman spectroscopy, the liquid sample can be placed in a capillary tube.

-

-

Data Acquisition:

-

Far-Infrared: Spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer equipped for the far-infrared region (typically 50-500 cm⁻¹).

-

Raman: A laser is used to excite the sample, and the scattered light is collected and analyzed by a spectrometer.

-

-

Data Analysis:

-

The observed vibrational frequencies are assigned to specific ring modes (e.g., ring-bending, ring-twisting).

-

These frequencies are then used to construct a two-dimensional potential energy surface as a function of the ring-bending and ring-twisting coordinates. This surface provides the relative energies of the conformers and the barriers to their interconversion.

-

Visualizations

Conformational Interconversion Pathway

Caption: A simplified potential energy pathway for the interconversion of 3,6-dihydro-2H-pyran.

Computational Analysis Workflow

Caption: A general workflow for the computational conformational analysis of 3,6-dihydro-2H-pyran.

The Ascendance of 3,6-Dihydro-2H-pyran: A Chiral Cornerstone in Modern Synthesis

Pearl River, NY & Cambridge, MA – The seemingly simple heterocyclic compound, 3,6-dihydro-2H-pyran, has emerged as a powerhouse chiral building block in the synthesis of complex molecules, finding critical applications in drug discovery and the total synthesis of natural products. Its rigid, yet versatile, stereochemically-defined structure provides a reliable scaffold for the construction of intricate molecular architectures, making it an invaluable tool for researchers, scientists, and drug development professionals. This technical guide delves into the core synthetic strategies for accessing enantiopure dihydropyrans, their application in the synthesis of bioactive compounds, and their role in targeting key signaling pathways.

Enantioselective Synthesis: Forging the Chiral Core

The true utility of 3,6-dihydro-2H-pyran as a building block lies in the ability to synthesize it in an enantiomerically pure form. Several powerful asymmetric methodologies have been developed to this end, with organocatalysis and hetero-Diels-Alder reactions standing out as particularly robust and efficient strategies.

Organocatalytic Domino Reactions

Organocatalysis has revolutionized asymmetric synthesis, and the construction of chiral dihydropyrans is no exception. Domino or cascade reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient and atom-economical approach. A prominent example is the Michael-hemiacetalization sequence, often catalyzed by chiral amines or their derivatives.

A typical workflow for such a process involves the reaction of a pronucleophile with an α,β-unsaturated aldehyde or ketone, which, after the initial Michael addition, undergoes an intramolecular hemiacetalization to form the dihydropyran ring. The choice of organocatalyst is critical for controlling the stereochemical outcome of the reaction.

Experimental Workflow: Organocatalytic Synthesis of Chiral Dihydropyrans

Caption: A generalized experimental workflow for the organocatalytic synthesis of chiral 3,6-dihydro-2H-pyrans.

Asymmetric Hetero-Diels-Alder Reactions

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the construction of six-membered heterocycles. In the context of dihydropyran synthesis, this typically involves the [4+2] cycloaddition of an electron-rich diene with an electron-poor heterodienophile (or vice-versa in an inverse-electron-demand HDA). The use of chiral Lewis acid catalysts, often based on copper or rhodium complexes with chiral ligands, allows for high levels of enantiocontrol.

This method is particularly advantageous for its high degree of predictability and the ability to set multiple stereocenters in a single step. The resulting dihydropyran adducts are often highly functionalized and can be readily converted into a variety of other useful chiral building blocks.

| Synthetic Method | Catalyst/Reagent | Substrates | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Organocatalytic Domino Michael–Hemiacetalization | Squaramide-based organocatalyst | α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds | 59-91 | 71-99 | --INVALID-LINK-- |

| Asymmetric Hetero-Diels-Alder | Bis(oxazoline)-Cu(II) complexes | α,β-Unsaturated acyl phosphonates and enol ethers | up to 98 | up to 99 | --INVALID-LINK-- |

| Radical Cyclization | (2S)-1-acetylpyrrolidine-2-carboxylic acid / AIBN | β-iodo ethers derived from cinnamic acid esters | High | High | --INVALID-LINK-- |

| Organocatalytic Cascade Michael/Hemiacetalization | Chiral N,N'-dioxide | α-substituted cyano ketones and β,γ-unsaturated α-ketoesters | up to 99 | up to 99 | --INVALID-LINK-- |

Application in Total Synthesis: The Case of (R)-Goniothalamin

The utility of chiral 3,6-dihydro-2H-pyran derivatives is powerfully demonstrated in the total synthesis of natural products. A notable example is the synthesis of (R)-goniothalamin, a styryl-lactone with significant cytotoxic activity against various cancer cell lines.[1]

Several synthetic routes to (R)-goniothalamin utilize a chiral dihydropyranone intermediate, which is constructed using asymmetric methodologies. One approach involves the catalytic asymmetric allylation of an aldehyde, followed by ring-closing metathesis (RCM) to form the dihydropyranone core.[1] This strategy highlights how the stereocenter introduced early in the synthesis, which ultimately defines the chirality of the dihydropyran ring, dictates the absolute stereochemistry of the final natural product.

A Privileged Scaffold in Drug Discovery: Targeting the mTOR Pathway

The 3,6-dihydro-2H-pyran motif is not only prevalent in natural products but is also recognized as a "privileged scaffold" in medicinal chemistry. Its ability to present substituents in a well-defined three-dimensional space makes it an attractive replacement for other heterocyclic systems in drug candidates.

A compelling example is the discovery of potent and selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR). In a series of pyrazolopyrimidine and thienopyrimidine-based mTOR inhibitors, the morpholine (B109124) group, which is crucial for binding to the hinge region of the kinase, was successfully replaced with a 3,6-dihydro-2H-pyran moiety. This substitution resulted in compounds with equivalent potency and selectivity against the closely related PI3K kinase.

mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. It is a key component of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The ability of 3,6-dihydro-2H-pyran-containing molecules to effectively inhibit mTOR underscores the therapeutic potential of this chiral building block.

The PI3K/Akt/mTOR Signaling Pathway

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation, and a key target for cancer therapy.

Experimental Protocols

General Procedure for Asymmetric Hetero-Diels-Alder Reaction

To a solution of the chiral bis(oxazoline)copper(II) catalyst (1-5 mol%) in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at -78 °C is added the α,β-unsaturated acyl phosphonate (B1237965) (1.0 equivalent). After stirring for 15 minutes, the enol ether (1.2-2.0 equivalents) is added dropwise. The reaction is stirred at -78 °C for 2-12 hours, monitoring by TLC for the consumption of the limiting reagent. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched 3,6-dihydro-2H-pyran. The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

3,6-Dihydro-2H-pyran has firmly established itself as a versatile and powerful chiral building block in contemporary organic synthesis. The development of robust enantioselective synthetic methods has made this scaffold readily accessible, paving the way for its use in the efficient total synthesis of complex natural products and the design of novel therapeutic agents. As our understanding of its synthetic utility and biological relevance continues to grow, the 3,6-dihydro-2H-pyran core is poised to remain a cornerstone of innovation in chemical synthesis and drug discovery for years to come.

References

An In-depth Technical Guide to the Electronic Properties of the 3,6-Dihydro-2H-pyran Ring System

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,6-dihydro-2H-pyran ring is a six-membered oxygen-containing heterocycle that serves as a fundamental structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence underscores its significance as a versatile synthetic building block.[1] The chemical reactivity and biological activity of molecules containing this scaffold are intrinsically linked to the electronic properties of the ring system itself. This technical guide provides a detailed exploration of these properties, focusing on molecular orbital theory, electron distribution, and the influence of substituents. It further outlines the computational and experimental methodologies used to characterize these features, offering a comprehensive resource for professionals in chemical and pharmaceutical research.